molecular formula C14H28O2 B1631631 Tetradecanoic-2,2-D2 acid

Tetradecanoic-2,2-D2 acid

Cat. No.: B1631631
M. Wt: 230.38 g/mol
InChI Key: TUNFSRHWOTWDNC-KLTYLHELSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetradecanoic-2,2-D2 acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . The nature of these interactions is primarily inhibitory, affecting the enzymatic activity and thus influencing biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have anti-virulence properties, reducing the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, by 35–58% at concentrations of 40 and 1,000 µM . It also reduces swarming by 90% without affecting biofilm formation . These effects indicate that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the action of carboxylesterase, an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can lead to changes in the metabolic processes within the cell .

Temporal Effects in Laboratory Settings

It is known that this compound has a molecular weight of 228.3709 , which may influence its stability and degradation over time.

Dosage Effects in Animal Models

In animal models, the coadministration of this compound (200 and 1,000 µM) with Pseudomonas aeruginosa PA14 induced greater damage and reduced survival of the animals up to 50% . This suggests that the effects of this compound can vary with different dosages, and high doses may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic Acid-d2 can be synthesized through the deuteration of myristic acid. This process involves the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of Myristic Acid-d2 typically involves the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity and deuterium content .

Properties

IUPAC Name

2,2-dideuteriotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-KLTYLHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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